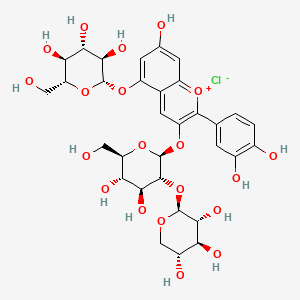

3-O-Sambubiosil-5-O-glucosil cianidina

Descripción general

Descripción

Cyanidin-3-O-sambubioside-5-O-glucoside chloride analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.

Aplicaciones Científicas De Investigación

Cianidina-3-O-sambubiósido-5-O-glucósido Cloruro: Un Análisis Exhaustivo

Inhibición de la Neuraminidasa de la Influenza: La cianidina-3-O-sambubiósido-5-O-glucósido cloruro se ha identificado como un inhibidor de la mutación H274Y. Inhibe la actividad de la neuraminidasa de la influenza, que es crucial para la replicación y propagación del virus, con una IC50 de 72 μM .

Inhibición de la Enzima Convertidora de Angiotensina (ECA): Este compuesto exhibe la capacidad de inhibir la actividad de la ECA. Los inhibidores de la ECA se utilizan ampliamente en el tratamiento de la hipertensión y la insuficiencia cardíaca congestiva .

Propiedades Antioxidantes: Debido a su estructura como flavonoide, posee propiedades antioxidantes significativas, que son beneficiosas para proteger las células del estrés oxidativo .

Efectos Antiangiogénicos: Ha demostrado propiedades antiangiogénicas, lo que significa que puede inhibir la formación de nuevos vasos sanguíneos, un proceso que a menudo participa en la progresión del cáncer .

Actividad Antiviral: Además de inhibir la neuraminidasa de la influenza, la cianidina-3-O-sambubiósido-5-O-glucósido cloruro tiene propiedades antivirales más amplias que podrían aprovecharse en aplicaciones terapéuticas .

Estándar Analítico para HPLC: Puede utilizarse como un estándar analítico para la determinación de analitos en diversas muestras biológicas cuando se utilizan técnicas de cromatografía líquida de alta resolución (HPLC) .

Análisis Bioquímico

Biochemical Properties

Cyanidin-3-O-sambubioside-5-O-glucoside chloride is involved in the modification of anthocyanins to more stable molecules in complexes for co-pigmentation . It interacts with enzymes such as UDP-glucose: anthocyanin 5-O-glucosyltransferase (5-GT) and UDP-glucose: anthocyanidin 3-O-glucosyltransferase (3-GT) .

Cellular Effects

It is known that anthocyanins like Cyanidin-3-O-sambubioside-5-O-glucoside chloride can have antioxidant, anti-inflammatory, and anti-thrombotic effects .

Molecular Mechanism

The molecular mechanism of Cyanidin-3-O-sambubioside-5-O-glucoside chloride involves its interaction with different Aβ polymorphs. The negative charges on different Aβ polymorphs draw the interaction with the flavylium cation on Cyanidin-3-O-sambubioside-5-O-glucoside chloride .

Metabolic Pathways

Cyanidin-3-O-sambubioside-5-O-glucoside chloride is involved in the anthocyanin biosynthesis pathway . It interacts with enzymes such as UDP-glucose: anthocyanin 5-O-glucosyltransferase (5-GT) and UDP-glucose: anthocyanidin 3-O-glucosyltransferase (3-GT) .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O20.ClH/c33-7-19-22(40)24(42)27(45)31(50-19)48-17-5-11(35)4-16-12(17)6-18(28(47-16)10-1-2-13(36)14(37)3-10)49-32-29(25(43)23(41)20(8-34)51-32)52-30-26(44)21(39)15(38)9-46-30;/h1-6,15,19-27,29-34,38-45H,7-9H2,(H2-,35,36,37);1H/t15-,19-,20-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUFUUOWFABDAK-JTEBGWLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39ClO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001343045 | |

| Record name | Cyanidin 3-sambubioside 5-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001343045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53925-33-0 | |

| Record name | Cyanidin 3-sambubioside-5-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53925-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin 3-sambubioside-5-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053925330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidin 3-sambubioside 5-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001343045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDIN 3-SAMBUBIOSIDE-5-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94D257QL1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.